Home > Products > Screening Compounds P14225 > (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one
(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one - 2567489-62-5

(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one

Catalog Number: EVT-2890508
CAS Number: 2567489-62-5
Molecular Formula: C9H16N2O
Molecular Weight: 168.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Michael Addition: This reaction can be employed to construct the spirocyclic ring system by reacting an appropriate cyclic amine, like piperidine, with an α,β-unsaturated carbonyl compound. [, ]
  • Cyclization Reactions: Intramolecular cyclization reactions, such as lactam formations, can be used to close the final ring of the diazaspiro[4.5]decan-1-one core. []
  • Reformatsky Reaction: This reaction can be used to introduce substituents at the 3-position of the diazaspiro[4.5]decan-1-one scaffold. []
Chemical Reactions Analysis
  • N-Alkylation/Acylation: The nitrogen atoms at positions 2 and 8 can be alkylated or acylated to introduce diverse substituents, potentially influencing the compound's pharmacological properties. []
Applications

Muscarinic Agonists Research

Derivatives of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, structurally related to (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one, have been investigated as potential M1 muscarinic agonists for treating Alzheimer's disease. [, ] These compounds demonstrated high binding affinities for both M1 and M2 receptors. Notably, compound 6a (2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one) showed significant antiamnesic activity and stimulated phosphoinositide hydrolysis in rat hippocampal slices, indicating partial agonistic activity for M1 muscarinic receptors.

Further research explored modifications to the core structure, leading to compounds with enhanced M1 receptor selectivity and reduced cholinergic side effects. [] For example, (-)-29 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) displayed favorable in vivo selectivity and was selected for clinical studies.

Tachykinin NK2 Receptor Antagonists Research

Studies have focused on 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines, structurally similar to (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one, as potential tachykinin NK2 receptor antagonists. [] Compound 3a (3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5] decan-2-one) exhibited potent NK2 receptor antagonist activity in guinea pig trachea, showing high selectivity over NK1 receptors.

Acetylcholinesterase Inhibitors Research

Research focusing on novel acetylcholinesterase (AChE) inhibitors for Alzheimer's disease treatment investigated pyrrolidin-2-one derivatives structurally related to (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one. [] Docking and molecular dynamics simulations suggested that the synthesized compounds, including 14a (3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one), exhibit good binding affinity to AChE.

SARS-CoV-2 Viral RNA Methyltransferase (NSP16) Inhibitors Research

Studies explored natural inhibitors targeting the SARS-CoV-2 viral RNA methyltransferase (NSP16) and identified compound-51 (N-(2-isobutoxybenzyl)-N,2-dimethyl-2,8-diazaspiro[4.5]decane-3-carboxamide) as a potential candidate. [] This compound, structurally similar to (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one, exhibited favorable binding to the active site of NSP16 based on molecular docking and dynamics simulations.

2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01)

Compound Description: PB17-026-01 is a potent allosteric inhibitor of the protein tyrosine phosphatase SHP2. It exhibits strong binding affinity to the allosteric binding pocket of SHP2, making it a potential therapeutic agent for SHP2-associated diseases [].

Relevance: PB17-036-01 shares the same core 2-oxa-8-azaspiro[4.5]decane structure as PB17-026-01 and (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one. The structural differences between PB17-036-01 and PB17-026-01, primarily in the terminal group, contribute to the difference in their inhibitory activity against SHP2 [].

2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a)

Compound Description: This compound acts as an M1 muscarinic agonist and exhibits high binding affinity for both M1 and M2 receptors. It demonstrates antiamnesic activity and induces hypothermia in rats, suggesting its potential therapeutic use in Alzheimer's disease [].

Relevance: This compound shares the 2,8-diazaspiro[4.5]decane core with (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one. The key structural difference lies in the presence of an oxygen atom at the 1-position of the spirocycle in 6a, forming a 1-oxa-2,8-diazaspiro[4.5]decane system [].

2,8-Dimethyl-1,2,8-triazaspiro[4.5]decan-3-one (13)

Compound Description: This compound showed only low affinity for M1 receptors, indicating that a basic nitrogen atom is not well tolerated in M1 receptor binding as a replacement for an oxygen atom or carbonyl group at the 1-position [].

Relevance: This compound shares the 2,8-diazaspiro[4.5]decane core with (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one but incorporates an additional nitrogen atom in the spirocycle, making it a 1,2,8-triazaspiro[4.5]decane system [].

(1S,3aS-8-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198)

Compound Description: Ro 64-6198 is a potent and selective agonist for the opioid receptor like-1 (ORL-1) receptor. It produces a discriminative stimulus in rats distinct from μ, κ, and δ opioid receptor agonists, suggesting its potential as a novel analgesic agent [].

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound displays potent inhibitory activity against anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), suggesting its potential as an anti-cancer agent, particularly for non-small cell lung cancer (NSCLC), including brain metastases [].

(5S,8S)-8-[{1-(3,5-bis(trifluoromethyl)phenyl)ethoxy}methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one

Compound Description: This compound acts as a potent and selective antagonist of the serotonin 5-HT3 receptor. Pharmaceutical formulations containing its salts are disclosed for treating various disorders, including nausea and vomiting [].

3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a)

Compound Description: This compound has shown potential as an acetylcholinesterase (AChE) inhibitor based on docking and molecular dynamics simulation studies. It exhibits a high docking score with AChE, suggesting its potential in managing Alzheimer's disease [].

Relevance: While not directly containing the spiro[4.5]decane scaffold, this compound is a pyrrolidin-2-one derivative structurally related to the 2,7-diazaspiro[4.5]decan-1-one class. The design of this compound was inspired by the exploration of chemical spaces around molecules like (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one, aiming to identify novel AChE inhibitors [].

7-(2,6-Difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one (20b)

Compound Description: Similar to 14a, this compound is also identified as a potential acetylcholinesterase (AChE) inhibitor based on in silico studies, suggesting its potential for Alzheimer's disease treatment [].

Relevance: This compound belongs to the 2,7-diazaspiro[4.5]decan-1-one class, directly related to (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one through the shared diazaspiro[4.5]decane core. The difference lies in the substitution pattern and the position of the carbonyl group within the ring system [].

(S)-8-Methyl-6,9-diazaspiro[4.5]decan-7,10-dione (Alaptide)

Compound Description: Alaptide has been studied as a potential chemical permeation enhancer for transdermal drug delivery. It demonstrated significant enhancement in the permeation of theophylline through pig ear skin in vitro [].

Relevance: This compound shares the 6,9-diazaspiro[4.5]decane core with (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one. They differ in the position of the carbonyl group and the presence of an additional methyl substituent on the nitrogen atom at the 8-position in Alaptide. These structural variations contribute to the distinct biological activity of Alaptide as a permeation enhancer [].

(3S,6S)-3,6-Dimethylpiperazine-2,5-dione

Compound Description: This compound has been investigated for its potential as a chemical permeation enhancer for transdermal drug delivery. In vitro experiments demonstrated its ability to enhance the permeation of theophylline through pig ear skin, similar to Alaptide [].

Relevance: This compound, while not containing the spiro[4.5]decane system, is structurally related to Alaptide and (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one by sharing the piperazine-2,5-dione moiety. The presence of two methyl substituents at the 3- and 6-positions differentiates this compound and might contribute to its permeation enhancing properties [].

Properties

CAS Number

2567489-62-5

Product Name

(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one

IUPAC Name

(3R)-3-methyl-2,8-diazaspiro[4.5]decan-1-one

Molecular Formula

C9H16N2O

Molecular Weight

168.24

InChI

InChI=1S/C9H16N2O/c1-7-6-9(8(12)11-7)2-4-10-5-3-9/h7,10H,2-6H2,1H3,(H,11,12)/t7-/m1/s1

InChI Key

RGZKUQXTVRELEX-SSDOTTSWSA-N

SMILES

CC1CC2(CCNCC2)C(=O)N1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.